molecular formula C11H14BrNO2 B11847473 3-Bromo-4-(diethylamino)benzoic acid CAS No. 1131594-08-5

3-Bromo-4-(diethylamino)benzoic acid

Cat. No.: B11847473
CAS No.: 1131594-08-5
M. Wt: 272.14 g/mol
InChI Key: APJCVUAEWOJYCP-UHFFFAOYSA-N
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Description

3-Bromo-4-(diethylamino)benzoic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(diethylamino)benzoic acid typically involves the bromination of 4-(diethylamino)benzoic acid. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(diethylamino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The diethylamino group can be oxidized to form N-oxide derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives of this compound.

    Reduction Reactions: Reduced forms such as 3-Bromo-4-(diethylamino)benzyl alcohol or 3-Bromo-4-(diethylamino)benzaldehyde.

Scientific Research Applications

3-Bromo-4-(diethylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(diethylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-4-(dimethylamino)benzoic acid: Similar structure but with a dimethylamino group instead of a diethylamino group, which may affect its steric and electronic properties.

    3-Bromo-4-aminobenzoic acid: Contains an amino group instead of a diethylamino group, leading to different reactivity and applications.

Uniqueness

3-Bromo-4-(diethylamino)benzoic acid is unique due to the presence of both a bromine atom and a diethylamino group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.

Properties

CAS No.

1131594-08-5

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-4-(diethylamino)benzoic acid

InChI

InChI=1S/C11H14BrNO2/c1-3-13(4-2)10-6-5-8(11(14)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

APJCVUAEWOJYCP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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